molecular formula C17H18N2O4S B5407002 1-butyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-butyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B5407002
M. Wt: 346.4 g/mol
InChI Key: ZQMHXJFUTTZFKO-UHFFFAOYSA-N
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Description

1-butyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as BDBIS, is a compound that has recently gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-butyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials, and the synthesis can be carried out using standard laboratory equipment. Additionally, this compound has been shown to have low toxicity in vitro, making it a potentially safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for research on 1-butyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of research could focus on the development of derivatives of this compound with improved solubility and bioavailability. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by this compound, in order to better understand its mechanism of action. Additionally, further research could investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

1-butyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methyl-1H-indole-2,3-dione with butyryl chloride, followed by the reaction of the resulting compound with N,N-dimethylamine and sulfamic acid. The final product is obtained after purification by recrystallization.

Scientific Research Applications

1-butyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

1-butanoyl-N,N-dimethyl-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-4-6-15(20)19-13-9-10-14(24(22,23)18(2)3)11-7-5-8-12(16(11)13)17(19)21/h5,7-10H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMHXJFUTTZFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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